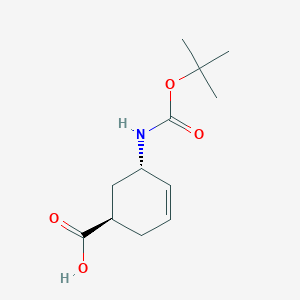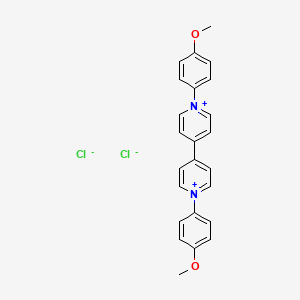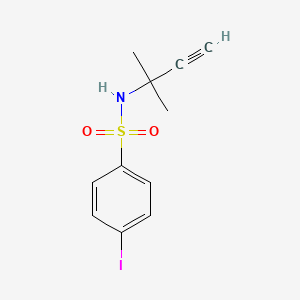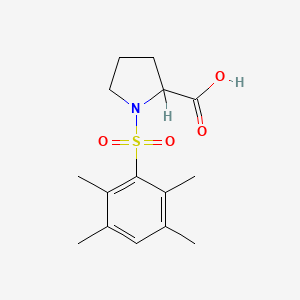
1,3,3-Trimethylpiperazine dihydrochloride
説明
1,3,3-Trimethylpiperazine dihydrochloride is a fine chemical that is used as a reagent and a specialty chemical . It can be used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular formula of this compound is C7H18Cl2N2 . The molecular weight is 201.14 g/mol . The SMILES string representation is CN1CC(NCC1)©C.[H]Cl.[H]Cl .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The melting point is 290.00 °C .科学的研究の応用
Antimicrobial Activity
1,3,3-Trimethylpiperazine dihydrochloride has been explored for its potential in antimicrobial applications. For instance, its derivatives, when incorporated into chitosan, have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This includes derivatives like methylpiperazine and dimethylpiperazine, particularly the di-quaternary trimethylpiperazine moiety, which significantly contributes to antibacterial efficacy (Másson et al., 2008).
Synthesis of Antimicrobial Agents
The compound has also been utilized in the synthesis of new antimicrobial agents. Research in this area includes the preparation of 1-hydroxypiperazine dihydrochloride and its application in developing pyridone carboxylic acid antibacterial agents. These agents have demonstrated potent antibacterial activity (Uno et al., 1989).
Applications in Organic Chemistry
In organic chemistry, trimethylpiperazine derivatives have been synthesized for various purposes, including as analogs of μ-opioid agonists. These derivatives, including the trimethylpiperazine structure, have been studied for their binding properties to μ-opioid receptors (Ballabio et al., 1997).
Pharmaceutical Research
In pharmaceutical research, this compound and its derivatives have been explored for their potential in drug development. This includes investigating their physicochemical properties, such as lipophilicity and dissociation constants, which are crucial in the design of pharmaceutical compounds (Marvanová et al., 2016).
Molecular Imprinting
The compound has been used in the field of molecular imprinting, a technique used to create template-shaped cavities in polymer matrices with memory of the template molecules. This application is significant in the development of selective and sensitive sensors or separation materials, particularly in illicit drug detection (Wright et al., 2023).
Safety and Hazards
特性
IUPAC Name |
1,3,3-trimethylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)6-9(3)5-4-8-7;;/h8H,4-6H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTRYOMGQYCFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate](/img/structure/B3071186.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071187.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid](/img/structure/B3071194.png)
![4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071208.png)

![4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B3071222.png)

![3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl](/img/structure/B3071235.png)


![8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071251.png)

![4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071262.png)